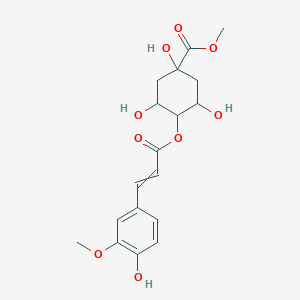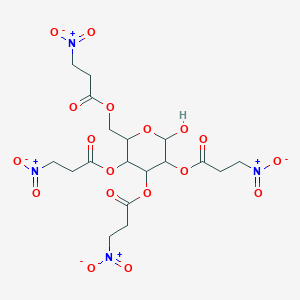
Cnidiumol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
作用机制
Cnidimol A is a natural chromone compound that has been isolated from the plant Cnidium monnieri . This article will cover the various aspects of its mechanism of action.
Target of Action
It’s known that cnidium monnieri, the plant from which cnidimol a is derived, has been studied for its effects on hepatocellular carcinoma (hcc) and has been found to affect multiple biological processes
Mode of Action
Studies on cnidium monnieri suggest that its active phytochemicals might be implicated in affecting gene targets involved in multiple biological processes, such as protein phosphorylation, negative regulation of the apoptotic process
Biochemical Pathways
These include the PI3K–AKT signaling pathway, pathways in cancer, proteoglycans in cancer, the TNF signaling pathway, VEGF signaling pathway, ErbB signaling pathway, and EGFR tyrosine kinase inhibitor resistance . These pathways are implicated in the anti-HCC effects of Cnidium monnieri .
Result of Action
Some chromone glycosides isolated from cnidium monnieri have been found to significantly inhibit adipocyte differentiation as measured by fat accumulation in 3t3-l1 cells
生化分析
Biochemical Properties
Cnidimol A plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, Cnidimol A has been shown to bind with certain proteins, altering their conformation and activity, which can impact various metabolic pathways.
Cellular Effects
Cnidimol A affects various types of cells and cellular processes. In cancer cells, it has been reported to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In normal cells, Cnidimol A can enhance antioxidant defenses by upregulating the expression of genes involved in the antioxidant response. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of Cnidimol A involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . For instance, Cnidimol A has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis, by binding to its active site. This inhibition can lead to reduced melanin production. Additionally, Cnidimol A can activate transcription factors that regulate gene expression, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cnidimol A can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that Cnidimol A can maintain its effects on cellular function for several weeks, but its potency may diminish over time. In vitro studies have demonstrated that Cnidimol A can sustain its antioxidant and anti-inflammatory effects for extended periods, although the exact duration can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Cnidimol A vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, Cnidimol A can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Cnidimol A is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism . These interactions can influence the metabolic flux and levels of various metabolites. Cnidimol A has also been shown to affect the glycolytic pathway by modulating the activity of key enzymes like hexokinase and pyruvate kinase. These effects can alter cellular energy production and overall metabolic homeostasis.
准备方法
Synthetic Routes and Reaction Conditions
Cnidimol A is primarily obtained from natural sources, specifically from the plant Cnidium monnieri . The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate Cnidimol A .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Cnidimol A. The compound is mainly produced for research purposes through the extraction from Cnidium monnieri .
化学反应分析
Types of Reactions
Cnidimol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from Cnidimol A, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of Cnidimol A.
Substitution: This reaction involves the replacement of one functional group in Cnidimol A with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cnidimol A, which may exhibit different biological activities .
相似化合物的比较
Similar Compounds
Cnidimol A is structurally related to other chromone compounds such as:
- Cnidimol B
- Cnidimol C
- Cnidimol D
- Cnidimol E
- Cnidimol F
- Karenin
Uniqueness
Cnidimol A is unique due to its specific biological activities and its presence in Cnidium monnieri. While other chromone compounds may exhibit similar properties, Cnidimol A’s specific interactions with molecular targets and pathways make it distinct .
属性
IUPAC Name |
5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWJSOMYWKDPT-BAQGIRSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions several Cnidimols. Could you elaborate on the structural differences within this family of compounds and their potential impact on activity?
A1: The provided research papers focus on the isolation and characterization of new Cnidimol derivatives, like Cnidimol G and Cnidimol H, from the fruit of Cnidium monnieri []. These studies emphasize the presence of varying substituents on the core chromone structure. For instance, Cnidimol G and H differ in the position and nature of hydroxyl and methoxy groups. These structural modifications likely influence their interactions with biological targets, leading to variations in their potency and selectivity as anti-inflammatory agents. Further investigation into the Structure-Activity Relationship (SAR) of Cnidimols, including Cnidimol A, is crucial to understand how specific structural features contribute to their biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazine-d8-dicarboxamide](/img/new.no-structure.jpg)

![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)

